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Compound of Interest

Compound Name:
Xanthosine 5'-monophosphate

sodium salt

Cat. No.: B1675532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthosine 5'-monophosphate

(XMP), a critical intermediate in the de novo purine biosynthesis pathway. This document

details its synonyms, physicochemical properties, role in key metabolic pathways, and relevant

experimental protocols and quantitative data for researchers in drug development and life

sciences.

Synonyms and Nomenclature
Xanthosine 5'-monophosphate sodium salt is known by several synonyms in scientific

literature and commercial products. A clear understanding of these alternative names is crucial

for effective literature review and material sourcing.
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Synonym Abbreviation Source(s)

Xanthosine 5'-monophosphate

sodium salt
-

5'-Xanthylic acid sodium salt -

5'-Xanthylic acid disodium salt -

XMP sodium salt XMP

Xanthylate XMP [1]

Xanthosine monophosphate XMP [1]

5'-Xanthylic acid - [1]

Xanthine ribotide - [1]

Physicochemical Properties
Property Value

CAS Number 25899-70-1 (for disodium salt)

Molecular Formula C₁₀H₁₁N₄Na₂O₉P

Molecular Weight 408.17 g/mol (for disodium salt)

Appearance White to off-white powder

Solubility Soluble in water

Stability
Store at -20°C. Solutions are unstable and

should be prepared fresh.[2]

Role in Purine Metabolism
Xanthosine 5'-monophosphate is a pivotal intermediate in the de novo synthesis of guanine

nucleotides.[3] This metabolic pathway is essential for the production of building blocks for DNA

and RNA synthesis, cellular energy, and signaling molecules. The two key enzymatic reactions

involving XMP are:
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Formation of XMP from Inosine 5'-monophosphate (IMP): This reaction is catalyzed by the

enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH) and represents the rate-limiting

step in the biosynthesis of guanine nucleotides.[4][5][6]

Conversion of XMP to Guanosine 5'-monophosphate (GMP): This step is catalyzed by GMP

synthetase, which utilizes the amide nitrogen from glutamine.[7][8]

Due to its critical position in this pathway, enzymes that metabolize XMP, particularly IMPDH,

are significant targets for the development of immunosuppressive, antiviral, and anticancer

drugs.[4][9][10]

Signaling Pathway: De Novo Guanine Nucleotide
Synthesis
The following diagram illustrates the central role of XMP in the conversion of IMP to GMP.
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Figure 1. The central role of XMP in the de novo purine synthesis pathway.

Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions

involving Xanthosine 5'-monophosphate.

Kinetic Parameters for GMP Synthetase
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Organism
Kₘ (K₀.₅) for
XMP (μM)

kcat (s⁻¹) Hill Coefficient Reference(s)

Escherichia coli 35.3 0.048 - [8]

Escherichia coli 29 - 166 6.9 - 7.5 - [8][11]

Human - - 1.48 [7]

Mycobacterium

tuberculosis
- - 2.4 [7]

Methanocaldoco

ccus jannaschii
61 ± 3 1.94 ± 0.02 - [12]

Note: Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Xanthosine 5'-

monophosphate.

IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is for the spectrophotometric measurement of IMPDH activity by monitoring the

production of NADH at 340 nm.

Materials:

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.[13]

Substrate Stock Solutions:

Inosine 5'-monophosphate (IMP): Prepare a stock solution in water.

Nicotinamide adenine dinucleotide (NAD⁺): Prepare a fresh stock solution in water.

Enzyme: Purified IMPDH.

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
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96-well UV-transparent microplate or quartz cuvettes.

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by

combining the reaction buffer with the desired final concentration of IMP (e.g., 250 µM for

human IMPDH II).[13]

Enzyme Preparation: Dilute the IMPDH enzyme to the desired concentration in the reaction

buffer.

Assay Initiation:

In a 96-well plate: Add the reaction mixture to each well. To initiate the reaction, add the

NAD⁺ solution to a final concentration of 100 µM for human IMPDH II.[13]

In a cuvette: Add the reaction mixture and the enzyme to the cuvette. Start the reaction by

adding the NAD⁺ solution.

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at a

constant temperature (e.g., 37°C). Record readings at regular intervals for a set period.

Data Analysis:

Calculate the rate of NADH production from the linear portion of the absorbance versus

time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Enzyme activity is typically expressed as µmol of NADH produced per minute per mg of

enzyme (U/mg).

Workflow for IMPDH Activity Assay
The following diagram outlines the experimental workflow for the IMPDH activity assay.
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Figure 2. Experimental workflow for a typical IMPDH activity assay.

Preparation of Cell Lysates for Protein Analysis
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This is a general protocol for preparing total protein lysates from cultured cells, which can be

used for subsequent enzyme activity assays or western blotting.

Materials:

Phosphate-Buffered Saline (PBS): Chilled to 4°C.

Lysis Buffer: RIPA buffer or a similar buffer containing detergents (e.g., NP-40, sodium

deoxycholate, SDS) and protease inhibitors.[14] A common formulation is 50 mM Tris-HCl

(pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented

with a protease inhibitor cocktail.

Cell Scraper.

Microcentrifuge.

Procedure:

Cell Harvesting:

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

Add a sufficient volume of ice-cold lysis buffer to cover the cells.

Incubate on ice for 5-10 minutes.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and

resuspend in lysis buffer.

Cell Lysis:

Vortex the cell lysate briefly.

Incubate on ice for 30 minutes, with occasional vortexing.

For complete lysis and to shear DNA, sonicate the lysate on ice.[15]
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Clarification:

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet

cellular debris.[15]

Supernatant Collection:

Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is

the total protein lysate.

Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay method,

such as the Bradford or BCA assay.

Storage:

The lysate can be used immediately or stored at -80°C for future use.

Conclusion
Xanthosine 5'-monophosphate is a cornerstone of purine metabolism, and a thorough

understanding of its properties and the enzymes that regulate its levels is paramount for

research in cellular metabolism, oncology, and immunology. This guide provides essential

information to aid researchers in their study of XMP and its associated metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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